molecular formula C19H19NO5 B129186 Cassyfiline CAS No. 4030-51-7

Cassyfiline

Cat. No. B129186
CAS RN: 4030-51-7
M. Wt: 341.4 g/mol
InChI Key: FZXIOJQNDYKPCE-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cassyfiline is an aporphine alkaloid . It has shown high activity against Mel-5 and HL-60 .


Molecular Structure Analysis

Cassyfiline contains a total of 48 bonds, including 29 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 4 ten-membered rings, 1 twelve-membered ring, 1 secondary amine (aliphatic), and 1 aromatic .


Physical And Chemical Properties Analysis

Cassyfiline has a molecular weight of 341.36, a formula of C19H19NO5, and a structure classification of Alkaloids Other Alkaloids . Its physical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are also available .

Scientific Research Applications

Cytotoxic Properties and Applications

A study by Stévigny et al. (2002) focused on the purification of a cytotoxic crude alkaloid extract from Cassytha filiformis, leading to the isolation of cassythine (also known as cassyfiline). This research highlighted cassythine's cytotoxic activities against various cancer and non-cancer cell lines in vitro, marking it as a potential candidate for anticancer research. Cassythine, along with other isolated alkaloids, showed significant activity against different cell lines, indicating its potential in medical research, particularly in cancer therapy (Stévigny et al., 2002).

Chemical Constituents and Bioactivity

Further research into Cassytha filiformis by Chang et al. (1998) led to the isolation of various compounds, including cassyfiline. This study emphasized the significance of cassyfiline as part of the chemical constituents of Cassytha filiformis, contributing to its antiplatelet aggregation activity. Such findings are crucial for understanding the therapeutic potential of cassyfiline in various medical applications, especially in treatments related to blood clotting and cardiovascular diseases (Chang et al., 1998).

Potential in Treating Dermatological Conditions

In a study by Sung et al. (2011), Cinnamomum cassia extract, which is closely related to Cassytha filiformis, was evaluated for its antiallergic properties in atopic dermatitis. This research provides insights into the potential applications of cassyfiline in dermatological conditions, particularly in the treatment and management of skin allergies and inflammatory responses (Sung et al., 2011).

Alkaloids and Novel Compounds Isolation

The isolation of novel alkaloids, including cassyfiline, from Cassytha filiformis was achieved in a study by Yang-Chang et al. (1997). This research not only expanded the known chemical profile of Cassytha filiformis but also contributed to the understanding of cassyfiline's structure and properties, paving the way for its potential applications in various fields of medicinal and pharmaceutical research (Yang-Chang et al., 1997).

Safety And Hazards

Cassyfiline should be handled with care. Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used. In case of contact with eyes, skin, or if ingested or inhaled, immediate medical attention is required .

properties

IUPAC Name

(12S)-7,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14,16,18-hexaen-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-22-14-7-11-9(6-13(14)21)5-12-15-10(3-4-20-12)17(23-2)19-18(16(11)15)24-8-25-19/h6-7,12,20-21H,3-5,8H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXIOJQNDYKPCE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC3C4=C(CCN3)C(=C5C(=C4C2=C1)OCO5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C[C@H]3C4=C(CCN3)C(=C5C(=C4C2=C1)OCO5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331765
Record name Cassyfiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cassyfiline

CAS RN

4030-51-7
Record name (7aS)-6,7,7a,8-Tetrahydro-4,11-dimethoxy-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-10-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4030-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cassyfiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cassyfiline
Reactant of Route 2
Cassyfiline
Reactant of Route 3
Cassyfiline
Reactant of Route 4
Cassyfiline
Reactant of Route 5
Cassyfiline
Reactant of Route 6
Cassyfiline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.